1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene
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Overview
Description
1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene is a complex organic compound characterized by the presence of bromine and hexafluoropropoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves the bromination of a precursor compound, followed by the introduction of hexafluoropropoxy groups. One common method involves the bromination of a suitable benzene derivative using bromine or a bromine-containing reagent under controlled conditions. The hexafluoropropoxy groups are then introduced through a nucleophilic substitution reaction using hexafluoropropanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, dihydro derivatives, and complex aromatic compounds.
Scientific Research Applications
1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene has significant applications in various fields:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its use in designing new pharmaceuticals with unique properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene exerts its effects involves interactions with specific molecular targets. The bromine and hexafluoropropoxy groups can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-4,5-dimethylbenzene: Similar in structure but lacks the hexafluoropropoxy groups.
1,2-Dibromo-4,5-dichlorobenzene: Contains chlorine atoms instead of hexafluoropropoxy groups.
1,2-Dibromo-4,5-dihydroxybenzene: Features hydroxyl groups instead of hexafluoropropoxy groups.
Uniqueness
1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene is unique due to the presence of hexafluoropropoxy groups, which impart distinct electronic and steric properties
Properties
IUPAC Name |
1,2-dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br2F12O2/c13-3-1-5(27-11(23,24)7(15)9(17,18)19)6(2-4(3)14)28-12(25,26)8(16)10(20,21)22/h1-2,7-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYGFXKPHPLJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br2F12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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